Lipophilicity Advantage: XLogP3 Differentiation Between 2-Oxaspiro[4.4]nonan-7-one and the 1-One (Lactone) Isomer
2-Oxaspiro[4.4]nonan-7-one exhibits an XLogP3 of 0.1, compared to 1.6 for its positional isomer 2-oxaspiro[4.4]nonan-1-one, a difference of 1.5 log units as computed by PubChem's XLogP3 algorithm [1][2]. The 7-one isomer is substantially more hydrophilic, placing it within the optimal lipophilicity range (XLogP3 0–3) associated with lower attrition risk in drug development, whereas the 1-one isomer's XLogP3 of 1.6, while still within acceptable bounds, confers a higher predicted membrane partitioning that may drive greater CYP450 inhibition and off-target pharmacology [3]. This difference arises from the electronic environment of the carbonyl: in the 1-one isomer, the carbonyl is part of a lactone (ester) moiety with reduced local polarity, while in the 7-one isomer, the ketone carbonyl exists in a cyclopentanone ring with greater solvent exposure [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | 2-Oxaspiro[4.4]nonan-1-one (CAS 5732-98-9): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = -1.5 log units (target more hydrophilic) |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm based on fragment-based atom-type prediction |
Why This Matters
A 1.5 log unit difference in XLogP3 is pharmacokinetically meaningful and predicts measurably different permeability, solubility, and metabolic stability profiles, making the 7-one isomer the preferred scaffold when lower lipophilicity and reduced CYP-mediated clearance risk are design criteria.
- [1] PubChem. 2-Oxaspiro[4.4]nonan-7-one (CID 90036461). XLogP3-AA = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/1557247-04-7 View Source
- [2] PubChem. 2-Oxaspiro[4.4]nonan-1-one (CID 15566992). XLogP3-AA = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/5732-98-9 View Source
- [3] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. doi:10.1038/nrd2445 View Source
